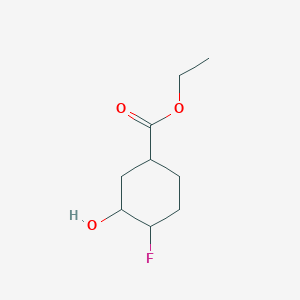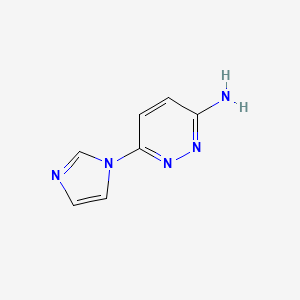![molecular formula C8H10O4 B13696611 Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid](/img/structure/B13696611.png)
Bicyclo[3.1.0]hexane-3,6-dicarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[310]hexane-3,6-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and two carboxylic acid groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes can be achieved through a (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method involves using an organic or an iridium photoredox catalyst and blue LED irradiation to obtain good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexane-3,6-dicarboxylic acid are not well-documented in the literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexane derivatives, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound can be used to design biologically active molecules, including enzyme inhibitors and receptor agonists.
Mecanismo De Acción
The mechanism of action of bicyclo[3.1.0]hexane-3,6-dicarboxylic acid depends on its specific derivatives and their targets. Generally, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The rigid bicyclic structure allows for precise interactions with these targets, leading to specific biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
3-Azabicyclo[3.1.0]hexane: A heterocyclic compound with a nitrogen atom in the ring.
Bicyclo[3.1.0]hexane-6-carboxylic acid: A similar compound with a single carboxylic acid group.
Uniqueness
Bicyclo[3.1.0]hexane-3,6-dicarboxylic acid is unique due to its two carboxylic acid groups, which provide additional sites for chemical modification and interaction with molecular targets. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
bicyclo[3.1.0]hexane-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c9-7(10)3-1-4-5(2-3)6(4)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12) |
Clave InChI |
SYLGNFPUTHWYJW-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC2C1C2C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


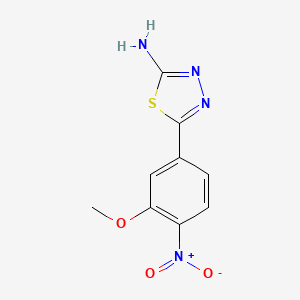
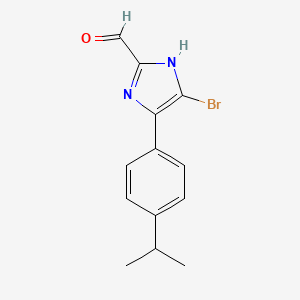
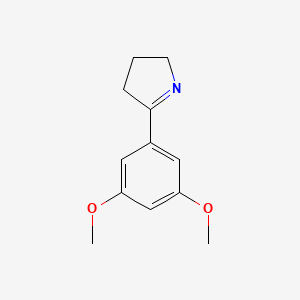

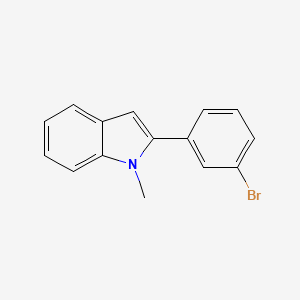
![Naphtho[2,3-d][1,3]dioxole-2-thione](/img/structure/B13696565.png)
![3',5'-Di-tert-butyl-[1,1'-biphenyl]-4-amine](/img/structure/B13696568.png)

![(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-bromophenyl)prop-2-en-1-one](/img/structure/B13696576.png)
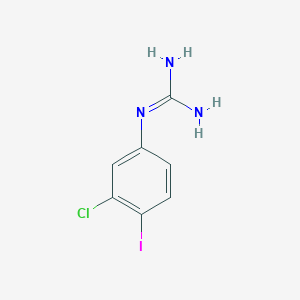
![4-(2,2-Difluoro-14,18-dimethyl-3-aza-1-azonia-2-boranuidaheptacyclo[15.11.0.03,15.04,13.05,10.019,28.022,27]octacosa-1(28),4(13),5,7,9,14,16,18,22,24,26-undecaen-16-yl)-3,5-dimethylphenol](/img/structure/B13696586.png)

